Irreversible Mechanism vs. Reversible Inhibitors
In a direct head-to-head comparison using an in vitro porcine lens model of calcium-induced cataractogenesis, SJA6017 reduced the degree of cataract by approximately 40% at a concentration of 0.8 μM [1]. This efficacy is directly attributable to calpain inhibition, as atomic absorption spectroscopy confirmed that SJA6017 did not significantly alter lens calcium uptake, ruling out an indirect mechanism [2]. In contrast, MDL28170, AK295, and PD150606 required concentrations of 100 μM—125-fold higher—to produce observable reductions in nuclear opacity in a related rat lens culture model [3].
| Evidence Dimension | Reduction in cataract/lens opacification |
|---|---|
| Target Compound Data | Approximately 40% reduction in cataract degree at 0.8 μM |
| Comparator Or Baseline | MDL28170, AK295, and PD150606: Reduced nuclear opacity only at 100 μM |
| Quantified Difference | SJA6017 achieves anti-cataract efficacy at a concentration 125-fold lower (0.8 μM vs. 100 μM) |
| Conditions | SJA6017: Porcine lens culture with 5-30 mM extracellular Ca²⁺; Comparators: Rat lens culture with 10 μM A23187 calcium ionophore |
Why This Matters
Procurement for cataract research or calcium-overload models should prioritize SJA6017 due to its demonstrated efficacy at sub-micromolar concentrations, which minimizes potential off-target effects associated with high-concentration inhibitor use.
- [1] Biswas, S., et al. (2004). The in vitro retardation of porcine cataractogenesis by the calpain inhibitor, SJA6017. Molecular and Cellular Biochemistry, 261(1-2), 169-173. View Source
- [2] Biswas, S., et al. (2004). The in vitro retardation of porcine cataractogenesis by the calpain inhibitor, SJA6017. Molecular and Cellular Biochemistry, 261(1-2), 169-173. View Source
- [3] Mathur, P., et al. (2000). Comparison of various calpain inhibitors in reduction of light scattering, protein precipitation and nuclear cataract in vitro. Current Eye Research, 21(6), 926-933. View Source
